8-Methyl-isoquinoline-5-sulfonyl chloride
Overview
Description
8-Methyl-isoquinoline-5-sulfonyl chloride is a chemical compound with the molecular formula C10H8ClNO2S. It is a pale-yellow to yellow-brown solid that is used in various chemical reactions and research applications. The compound is known for its reactivity towards amines and is often used as a sulfonylating agent in organic synthesis .
Scientific Research Applications
8-Methyl-isoquinoline-5-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonate esters, and other derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Future Directions
Recent developments in the field of sustainable sulfone synthesis, which includes compounds like 8-Methyl-isoquinoline-5-sulfonyl chloride, have been focused on improving classical methods and exploring emerging technologies such as photochemical methods, electrochemical methods, and the direct fixation of SO2 . These advancements aim to make the synthesis of sulfones more environmentally friendly and sustainable.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-isoquinoline-5-sulfonyl chloride typically involves the reaction of 8-methyl-isoquinoline with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product. The general reaction scheme is as follows:
Starting Material: 8-Methyl-isoquinoline
Reagent: Chlorosulfonic acid (HSO3Cl)
Reaction Conditions: The reaction is conducted at a low temperature to prevent decomposition and side reactions.
The product, this compound, is then purified through recrystallization or other suitable purification methods .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-isoquinoline-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group (-SO2Cl) is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran (THF), and other organic solvents
Catalysts: In some cases, catalysts such as pyridine or triethylamine are used to facilitate the reaction.
Major Products Formed
The major products formed from the reactions of this compound depend on the nucleophile used. For example:
With Amines: Formation of sulfonamides
With Alcohols: Formation of sulfonate esters
With Thiols: Formation of sulfonate thioesters.
Mechanism of Action
The mechanism of action of 8-Methyl-isoquinoline-5-sulfonyl chloride involves the reactivity of the sulfonyl chloride group (-SO2Cl). This group is highly electrophilic and readily reacts with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
Dansyl Chloride: Similar to 8-Methyl-isoquinoline-5-sulfonyl chloride, Dansyl chloride is a sulfonylating agent used in organic synthesis.
8-Hydroxyquinoline-5-sulfonyl Chloride: Another related compound, used in the synthesis of sulfonamides and other derivatives.
Uniqueness
This compound is unique due to its specific structure, which includes an isoquinoline moiety with a methyl group at the 8-position and a sulfonyl chloride group at the 5-position. This unique structure imparts distinct reactivity and properties compared to other sulfonyl chlorides .
Properties
IUPAC Name |
8-methylisoquinoline-5-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-7-2-3-10(15(11,13)14)8-4-5-12-6-9(7)8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGKLJCAUKEOPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NC=CC2=C(C=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1273567-42-2 | |
Record name | 8-Methyl-isoquinoline-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.